![molecular formula C12H21BO2 B13543105 Spiro[2.3]hexan-1-ylboronic acid pinacol ester](/img/structure/B13543105.png)
Spiro[2.3]hexan-1-ylboronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-{spiro[2.3]hexan-1-yl}-1,3,2-dioxaborolane is a boron-containing compound known for its unique structure and reactivity. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The compound’s stability and reactivity make it a valuable reagent in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-{spiro[2.3]hexan-1-yl}-1,3,2-dioxaborolane typically involves the reaction of pinacol with boron trihalides or boronic acids. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM), with reaction temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5,5-Tetramethyl-2-{spiro[2.3]hexan-1-yl}-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the compound into boranes or other boron-containing species.
Substitution: It participates in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the compound under mild conditions.
Major Products Formed
The major products formed from these reactions include boronic acids, boronates, boranes, and various substituted boron compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,4,5,5-Tetramethyl-2-{spiro[2.3]hexan-1-yl}-1,3,2-dioxaborolane has numerous applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Industry: The compound is employed in the production of advanced materials, such as polymers and electronic components, due to its unique reactivity and stability.
Wirkmechanismus
The mechanism by which 4,4,5,5-tetramethyl-2-{spiro[2.3]hexan-1-yl}-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with palladium catalysts, facilitating the transfer of the organic group to the coupling partner. This process involves the formation of a boronate ester intermediate, which undergoes transmetalation and reductive elimination to form the desired carbon-carbon bond.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-Tetramethyl-2-{spiro[2.3]hexan-1-yl}-1,3,2-dioxaborolane is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This uniqueness enhances its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis and other applications.
Eigenschaften
Molekularformel |
C12H21BO2 |
|---|---|
Molekulargewicht |
208.11 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-spiro[2.3]hexan-2-yl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H21BO2/c1-10(2)11(3,4)15-13(14-10)9-8-12(9)6-5-7-12/h9H,5-8H2,1-4H3 |
InChI-Schlüssel |
AXCHXUZGLKMGFL-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC23CCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


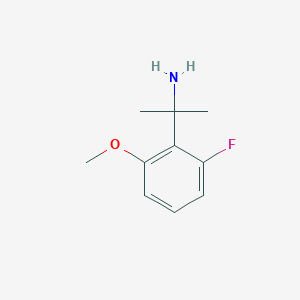
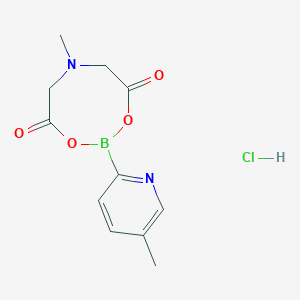

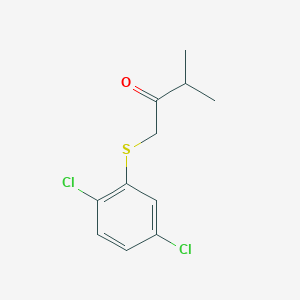
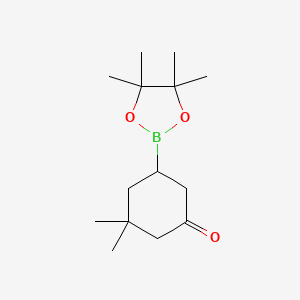

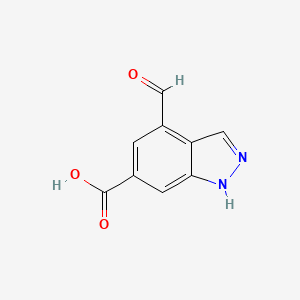
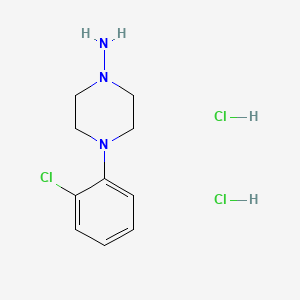
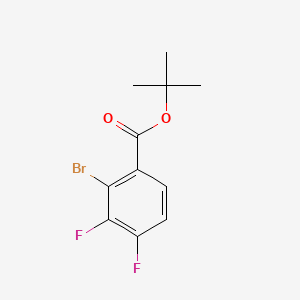

![2-[2-(Methoxymethoxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13543087.png)
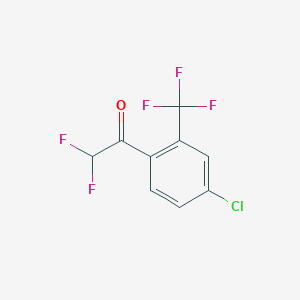

![5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylicaciddihydrochloride](/img/structure/B13543102.png)
